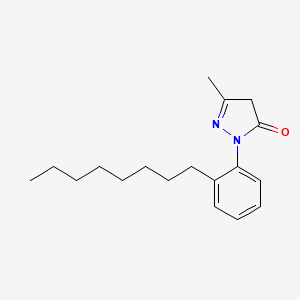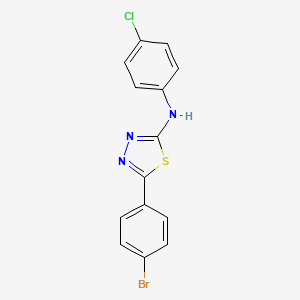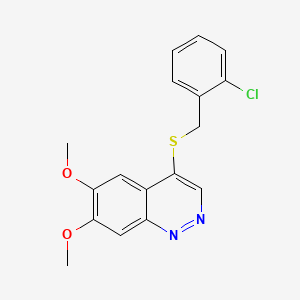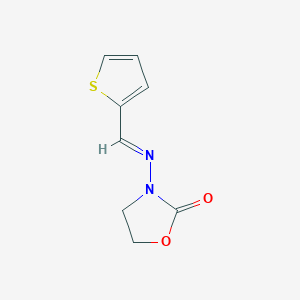
Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is a complex organic compound characterized by its biphenyl structure with sulphonate groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Vinyl Groups: The vinyl groups are introduced via a Heck reaction, where the biphenyl compound reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Sulphonation: The final step involves the sulphonation of the biphenyl-vinyl compound using chlorosulphonic acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the vinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the sulphonate groups, converting them to sulfonic acids. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Reagents such as nitrating agents or halogenating agents are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfonic acids.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) involves its interaction with specific molecular targets. The compound’s sulphonate groups can interact with proteins and enzymes, altering their activity. The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-((1,1’-biphenyl)-2,2’-diyldivinylene)bis(6-chlorobenzenesulphonate)
- Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(5-chlorobenzenesulphonate)
Uniqueness
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the sulphonate groups and the vinyl linkages contribute to its reactivity and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
42380-62-1 |
|---|---|
Formule moléculaire |
C28H18Cl2Na2O6S2 |
Poids moléculaire |
631.5 g/mol |
Nom IUPAC |
disodium;2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;; |
Clé InChI |
JVLGFGGGZCGQDJ-UFVDJLLLSA-L |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)

![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)




![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)




![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

